N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide
Description
Properties
CAS No. |
95115-09-6 |
|---|---|
Molecular Formula |
C5H7N3OS3 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
N-methyl-2-[(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C5H7N3OS3/c1-6-3(9)2-11-4-7-5(10)12-8-4/h2H2,1H3,(H,6,9)(H,7,8,10) |
InChI Key |
BBIFBOMWEQHSKG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CSC1=NC(=S)SN1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Ring Formation
The 1,2,4-thiadiazole core is commonly synthesized from thiosemicarbazide derivatives or related hydrazine-thiourea precursors. Cyclization reactions under acidic or basic conditions yield the thiadiazole ring.
For example, 5-amino-3H-1,3,4-thiadiazole-2-thione derivatives serve as precursors, which upon acetylation and further functionalization, lead to thiadiazole acetamide compounds. The ring system is planar and stabilized by conjugation, as confirmed by crystallographic studies.
Acetamide Functionalization
The acetamide moiety is introduced by acylation of an amine or by nucleophilic substitution on a haloacetamide. Methylation of the nitrogen atom (N-methylation) is typically performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Representative Experimental Procedure
A reported synthesis analogous to this compound involves:
- Dissolving 5-amino-3H-1,3,4-thiadiazole-2-thione in tetrahydrofuran (THF)
- Adding triethylamine and methyl benzoyl chloride to the solution
- Refluxing the mixture for several hours to promote acetylation
- Filtering off triethylamine hydrochloride byproduct
- Concentrating and acidifying the solution to precipitate the product
- Recrystallizing from aqueous ethanol to purify the compound
This method highlights the use of acyl chlorides for acetamide formation and the importance of base to neutralize generated acids.
Structural and Analytical Data
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C6H9N3OS3 |
| Molecular Weight | ~235.3 g/mol |
| Key Bonds (Å) | C1–N5: 1.337; C1–S6: 1.666; C3–N4: 1.295 |
| Dihedral Angle (acetamide ring) | ~1.25° (planar) |
| Crystallization Solvent | Dimethyl sulfoxide (DMSO) |
| Purification | Recrystallization from aqueous ethanol |
The compound exhibits planar heterocyclic ring geometry with strong conjugation between the thiadiazole ring and the acetamide group, which is critical for its stability and reactivity.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1 | Thiosemicarbazide or 5-amino-3H-1,3,4-thiadiazole-2-thione | Formation of thiadiazole ring |
| 2 | Triethylamine, methyl benzoyl chloride, THF, reflux | Acetylation to form acetamide derivative |
| 3 | Acidification (HCl), filtration | Precipitation of product |
| 4 | Recrystallization from aqueous ethanol | Purification of final compound |
Research Findings and Notes
- The synthetic route is well-established for thiadiazole derivatives and allows for modification at the sulfanyl and acetamide positions to tune biological activity.
- The planar structure and hydrogen bonding interactions (e.g., N–H···O) contribute to crystal stability and may influence solubility and bioavailability.
- Variations in the acetamide substituent or thiadiazole ring can be achieved by altering the acylating agent or thiolation reagents, enabling a library of analogs for medicinal chemistry exploration.
- The use of mild bases like triethylamine is critical to avoid ring degradation during acylation.
Chemical Reactions Analysis
N-Methyl-2-((5-thioxo-4,5-dihydro-1,2,4-thiadiazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Methyl-2-((5-thioxo-4,5-dihydro-1,2,4-thiadiazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Key Differences :
- Substituent Effects : The target compound’s 5-sulfanylidene group (-S=S) introduces unique redox reactivity compared to mercapto (-SH) or methylsulfanyl (-SMe) groups. This may enhance metal-binding capacity or modulate antioxidant activity .
Heterocyclic Variants: Oxadiazole and Triazole Derivatives
Compounds with oxadiazole or triazole cores but similar acetamide-sulfanyl motifs provide insights into heterocycle-specific effects:
Key Differences :
- Electron Density : Thiadiazoles are more electron-deficient than oxadiazoles, affecting reactivity in nucleophilic substitutions or metal coordination .
- Bioactivity : Triazole hybrids (e.g., ) often exhibit enhanced pharmacokinetic profiles due to increased hydrogen-bonding capacity, whereas thiadiazoles may prioritize redox or metal-binding roles .
Physicochemical Properties
Biological Activity
N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
This compound is characterized by the presence of a sulfanyl group and an acetamide moiety that may enhance its pharmacological properties.
Thiadiazole derivatives have been shown to exhibit a variety of mechanisms of action. The specific mechanisms attributed to this compound include:
- Inhibition of Enzymatic Activity : Thiadiazoles often act as enzyme inhibitors. For instance, derivatives have been noted to inhibit key enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : Research indicates that compounds containing thiadiazole rings can exhibit significant antimicrobial properties against various pathogens.
- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing potential in inhibiting tumor growth.
In Vitro Studies
The biological activity of this compound has been explored in various studies. Table 1 summarizes the cytotoxic activity against different cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | Cell cycle arrest at G2/M phase |
| HL-60 (Leukemia) | 9.6 | Down-regulation of MMP2 and VEGFA levels |
| HepG2 (Liver Cancer) | 12.64 | Induction of apoptosis |
IC50 values represent the concentration required to inhibit 50% of cell growth in vitro.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiadiazole ring and substituents on the acetamide group significantly affect biological activity. For example:
- Substituent Variations : The introduction of electron-donating or withdrawing groups on the phenyl ring can enhance or diminish cytotoxicity.
- Ring Modifications : Alterations in the thiadiazole structure can lead to improved selectivity and potency against specific cancer types.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives similar to this compound:
- Breast Cancer Treatment : A study demonstrated that a related thiadiazole derivative effectively inhibited MCF-7 cell proliferation through apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Another study reported that thiadiazole-containing compounds exhibited significant activity against Staphylococcus epidermidis, showcasing their potential as antimicrobial agents .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a thiol-containing intermediate (e.g., 2,5-dihydro-1,2,4-thiadiazole-3-thione) with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) is a common approach . Monitoring reaction progress via TLC and optimizing solvent polarity (e.g., using ethanol or acetonitrile) can improve yields. Recrystallization from solvents like ethanol or pet-ether enhances purity . Adjusting stoichiometric ratios of reactants and controlling temperature during reflux (typically 4–6 hours) are critical for minimizing side products .
Advanced: How can discrepancies in crystallographic refinement of this compound be addressed using SHELXL?
Answer:
Discrepancies in SHELXL refinement may arise from poor data resolution, twinning, or incorrect space group assignment. To resolve these:
- Use SHELXD for initial structure solution and SHELXL for refinement, prioritizing high-resolution data (≤1.0 Å) for accurate bond-length and angle determinations .
- Validate hydrogen bonding and sulfur-sulfur interactions using ORTEP-III to visualize anisotropic displacement parameters .
- Cross-check refinement parameters (e.g., R-factor, wR2) against validation tools like PLATON to detect missed symmetry or disorder .
Basic: Which spectroscopic techniques are most effective for characterizing sulfur-containing moieties in this compound?
Answer:
- NMR Spectroscopy : H and C NMR can identify methyl (δ ~2.5–3.5 ppm) and thiadiazole protons (δ ~6.0–7.5 ppm). The sulfanylidene group may cause deshielding in adjacent carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHNOS, [M-H] = 219.96806 Da) and fragmentation patterns, particularly S-S bond cleavage .
- IR Spectroscopy : Stretching vibrations for C=S (1050–1250 cm) and N-S (600–800 cm) provide structural insights .
Advanced: What computational strategies predict the environmental behavior of this compound in soil metabolomics studies?
Answer:
- Molecular Dynamics (MD) Simulations : Model sorption behavior by calculating partition coefficients (log K) and interaction energies with soil organic matter .
- Density Functional Theory (DFT) : Predict redox reactivity of the sulfanylidene group under varying pH and soil conditions .
- Metabolomic Profiling : Use LC-HRMS to track degradation products in soil extracts, correlating with computational predictions .
Basic: How should purification and recrystallization be optimized for this compound?
Answer:
- Solvent Selection : Ethanol or ethanol/water mixtures are ideal due to moderate polarity, which balances solubility and crystallization kinetics .
- Gradient Cooling : Slowly reduce temperature (e.g., 5°C/hour) to promote large, defect-free crystals suitable for XRD .
- Purity Assessment : Combine melting point analysis with HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .
Advanced: What crystallographic parameters validate the geometry of the thiadiazole ring in this compound?
Answer:
- Bond Lengths : S-S bonds should range 2.00–2.10 Å, while C-N bonds in the thiadiazole ring should be ~1.30–1.35 Å .
- Torsion Angles : Validate planarity using torsion angles (e.g., C3-S2-S1-C2) to ensure the ring is non-twisted (±5° deviation) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S⋯H contacts) to confirm packing stability .
Basic: What steps are critical for confirming molecular structure via X-ray crystallography?
Answer:
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
- Structure Solution : Employ SHELXT for phase problem resolution, followed by SHELXL refinement with isotropic thermal parameters for non-H atoms .
- Validation : Check CIF files using checkCIF/PLATON to ensure no alerts (e.g., missed symmetry, over/underestimated displacement parameters) .
Advanced: How can tautomerism of the sulfanylidene group be analyzed under varying conditions?
Answer:
- Variable-Temperature XRD : Monitor structural changes at 100–300 K to identify tautomeric shifts (e.g., thione ↔ thiol forms) .
- Solid-State NMR : Compare C chemical shifts of the thiadiazole ring under different solvents to detect tautomeric equilibria .
- DFT Calculations : Calculate energy barriers between tautomers using Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
